molecular formula C12H14N2O2 B8407773 5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B8407773
M. Wt: 218.25 g/mol
InChI Key: NLGIWIXDQNXLGY-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 5-cyano-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-8-5-9(6-13)7-14-10(8)11(15)16-12(2,3)4/h5,7H,1-4H3

InChI Key

NLGIWIXDQNXLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 5-bromo-3-methylpicolinate (7.47 g, 27.4 mmol), zinc cyanide (2.26 g, 19.21 mmol) and zinc dust (0.179 g, 2.74 mmol) was suspended in DMF (55 ml). The suspension was purged with N2 and finally tri-tert-butylphosphine, 1.0M in toluene (2.196 ml, 2.196 mmol) was added under N2 gas. The reaction mixture was heated to 80° C. for 2.5 h. Then 0.8 g of tri-tert-butylphosphine was added to reaction mixture and it was heated to 80° C. for another 5.5 h. The mixture was then cooled to RT and the grey suspension was filtered out. Then 175 ml of MTBE and 40 ml of water were added. The aqueous layer was washed with 75 ml of MTBE. The organic layer was then washed with 100 ml of water and brine. It was dried on MgSO4 and concentrated. The crude material was concentrated to yield a yellow oil which was purified by chromatography through a Redi-Sep pre-packed silica gel column (330 g), eluting with a gradient of 20% to 30% to 40% (40% EtOAc in heptane) in heptane, to provide tert-butyl 5-cyano-3-methylpicolinate (3.72 g, 17.04 mmol, 62.1% yield) as white solid. MS m/z=241.2 (M+Na).
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
2.26 g
Type
catalyst
Reaction Step One
Name
Quantity
0.179 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.196 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-methyl-pyridine-2-carboxylic acid tert-butyl ester (48 g, 176 mmol) in DMF (253 mL) under N2 atmosphere was sequentially added Zn powder (1.15 g, 17.6 mmol), Pd2(dba)3 (4.04 g, 4.4 mmol), tri-tert-butylphosphine (214 g, 10.6 mmol, 10 wt % in n-hexane). The mixture was then heated to 50˜60° C. with stirring, at this point, Zn(CN)2 (14.5 g, 123.5 mmol) was added to the mixture in one portion. The reaction mixture was then heated at 69° C. with stirring. After 1 h, the reaction mixture was allowed to cool to below 30° C. and filtered. The filter cake was washed with DMF. To the filtrate was added 2-methyltetrahydrofuran with stirring and the mixture was cooled to <20° C., to the mixture was added slowly 3N aqueous ammonia solution with stirring and the mixture was then stirred vigorously for 30 min at 20˜30° C. before layer separation. The organic layer was washed with brine and concentrated in vacuo to give the title compound as a yellowish crystalline solid: ESIMS: 219; [(M+H)+]; 1H NMR (400 MHz, acetone-d6): δ 8.79 (d, 1H), 8.20 (d, 1H), 2.49 (s, 3H), 1.60 (s, 9H).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Name
Quantity
253 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.15 g
Type
catalyst
Reaction Step Four
Quantity
4.04 g
Type
catalyst
Reaction Step Five
Name
Zn(CN)2
Quantity
14.5 g
Type
catalyst
Reaction Step Six

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